3-[(2-Hydroxyethyl)thio]-1-propanol
Overview
Description
3-[(2-Hydroxyethyl)thio]-1-propanol is a compound that belongs to a class of organic chemicals characterized by the presence of a hydroxyethylthio group attached to a propanol backbone. This structural configuration makes it an interesting subject for various chemical and physical analyses. While specific literature on "3-[(2-Hydroxyethyl)thio]-1-propanol" is scarce, insights can be drawn from related compounds and general principles of organic chemistry.
Synthesis Analysis
The synthesis of compounds related to "3-[(2-Hydroxyethyl)thio]-1-propanol" often involves multistep reactions, including asymmetric synthesis, to achieve the desired stereochemistry and functional group placement. For example, Shetty and Nelson (1988) described the asymmetric synthesis of diastereomeric metabolites of metoprolol, highlighting the challenges and strategies in achieving specific configurations in similar molecules (Shetty & Nelson, 1988).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as those synthesized by Charanya et al. (2023), involves quantum computational methods and molecular docking to understand bond lengths, angles, and other structural parameters. These studies provide insights into the molecular geometry and potential reactive sites on the molecule (Charanya et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to "3-[(2-Hydroxyethyl)thio]-1-propanol" include interactions with thiophenes and alcohols, as described by Conde, Corral, and Lissavetzky (1980) and McGuire et al. (2012). These reactions can yield various derivatives with potential biological or industrial applications (Conde, Corral, & Lissavetzky, 1980); (McGuire et al., 2012).
Scientific Research Applications
Catalytic Hydrodeoxygenation
Research on the hydrodeoxygenation of C3 alcohols, including 1- and 2-propanol, has explored their catalytic behavior on Pt/Al2O3. This process involves dehydrogenation on Pt and dehydration on alumina, with reactions occurring via decarbonylation of aldehydes and decarboxylation of acids. This study contributes to understanding the catalytic reactions of similar compounds in aqueous phases (Peng et al., 2012).
Coal Flotation with Collector Reagents
3-Phenyl-1-propanol has been proposed as a collector for coal flotation in low-rank carbonaceous minerals, displaying higher recovery rates compared to traditional collectors. This research highlights the potential of using similar chemical compounds in mineral processing applications (Vilasó-Cadre et al., 2021).
Atmospheric Degradation Studies
The atmospheric degradation of 3-ethoxy-1-propanol has been studied, focusing on its reactions with Cl atoms and OH and NO3 radicals. This research provides insights into the tropospheric reactivity of such compounds and their environmental implications (Aranda et al., 2021).
Asymmetric Transfer Hydrogenation
Studies on the asymmetric transfer hydrogenation of heteroaromatic ketones in 2-propanol using amino acid-based ligands offer insights into the application of similar compounds in pharmaceutical syntheses, such as in the production of antidepressant drugs (Buitrago et al., 2012).
Hydrogen Bonding and Chirality in Thioether Self-Assembly
Research on thioethers, including 3-(methylthio)propanol, has shown their potential in molecular self-assembly on metal surfaces. This work is significant for designing monolayers with specific properties and applications in nanotechnology and surface science (McGuire et al., 2012).
properties
IUPAC Name |
3-(2-hydroxyethylsulfanyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S/c6-2-1-4-8-5-3-7/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGRQEWXDDCCCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277542 | |
Record name | NSC2787 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Hydroxyethyl)thio]-1-propanol | |
CAS RN |
5323-60-4 | |
Record name | NSC2787 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2787 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC2787 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(2-hydroxyethyl)sulfanyl]propan-1-ol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TZK38FC3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.